molecular formula C14H15N B2999316 [4-(3-Methylphenyl)phenyl]methanamine CAS No. 893649-03-1

[4-(3-Methylphenyl)phenyl]methanamine

Cat. No.: B2999316
CAS No.: 893649-03-1
M. Wt: 197.281
InChI Key: MOVDBBLPJDDIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Methylphenyl)phenyl]methanamine, a bifunctional aromatic amine, has garnered attention in chemical research due to its distinct structural characteristics. The compound consists of a biphenyl (B1667301) core, where one phenyl ring is substituted with a methanamine group (-CH₂NH₂) at the 4-position, and the other phenyl ring is substituted with a methyl group (-CH₃) at the 3-position. This arrangement provides both a nucleophilic primary amine and a modifiable aromatic framework, making it a valuable component in synthetic chemistry.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
IUPAC Name This compound
Structure A biphenyl system with a methyl group on one ring and a methanamine group on the other.

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The biphenylmethanamine framework of this compound serves as a versatile scaffold for developing new chemical entities.

The presence of the primary amine allows for a wide range of chemical transformations, including amidation, alkylation, and sulfonylation. These reactions enable the introduction of diverse substituents, which can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This versatility is crucial in the field of drug discovery, where fine-tuning molecular properties is essential for optimizing biological activity and pharmacokinetic profiles. For instance, novel scaffolds based on aminophenyl thiazoles have been developed to create compounds active against both sensitive and resistant cancer cells. nih.gov Similarly, substituted aminomethyl phenyl scaffolds have been explored for generating new antimalarial agents. mdpi.com

Organic building blocks are relatively simple molecules that can be assembled to create larger, more complex structures. enamine.net this compound functions as a key building block in multi-step syntheses. researchgate.net Its utility stems from the reactive amine group, which can participate in forming new carbon-nitrogen bonds, a fundamental process in the synthesis of many biologically active molecules and materials.

In synthetic schemes, this compound can be used to introduce the 4-(3-methylphenyl)phenylmethyl moiety into a target molecule. This structural unit can be important for establishing specific interactions with biological targets, such as enzymes or receptors. The synthesis of complex sulfonamides, for example, often relies on the reaction of amines with sulfonyl chlorides to create structures with potential therapeutic applications. openpharmaceuticalsciencesjournal.com The general importance of benzylamine (B48309) derivatives as precursors in various synthetic pathways highlights the potential role of this specific compound in creating novel molecular architectures. google.com

Substituted benzylamines are a class of compounds characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. They are prevalent in medicinal chemistry and are core components of many pharmaceutical agents.

This compound is a more complex member of this family, featuring a biphenyl system instead of a single phenyl ring. This extended aromatic system can lead to different biological activities compared to simpler benzylamines. The substitution pattern on the biphenyl rings—the specific placement of the methyl and methanamine groups—is critical in determining the molecule's shape, electronic properties, and how it interacts with biological macromolecules. Research into various substituted benzylamine derivatives continues to yield compounds with a wide range of pharmacological effects, underscoring the importance of exploring novel variations like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-methylphenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVDBBLPJDDIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies

Fundamental Reactivity of the Methanamine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group in [4-(3-Methylphenyl)phenyl]methanamine renders it nucleophilic and basic, making it susceptible to a range of reactions common to primary amines.

Alkylation Reactions

The nitrogen atom of this compound can readily participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. This process, known as N-alkylation, is a fundamental transformation in organic synthesis. The reaction typically proceeds via an S(_N)2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

However, a common challenge in the alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. To achieve selective monoalkylation, careful control of reaction conditions, such as the stoichiometry of the reactants and the use of specific bases, is often necessary.

Reagent ClassExample ReagentProduct TypeReaction Condition
Alkyl HalideMethyl IodideSecondary AmineBase, Solvent
Alkyl HalideBenzyl (B1604629) BromideSecondary AmineBase, Solvent

This table presents hypothetical alkylation reactions based on the general reactivity of primary amines.

Acylation Reactions

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This deactivation prevents further acylation of the amide product.

Acylating AgentProductByproduct
Acetyl ChlorideN-[[4-(3-methylphenyl)phenyl]methyl]acetamideHCl
Benzoic AnhydrideN-[[4-(3-methylphenyl)phenyl]methyl]benzamideBenzoic Acid

This table illustrates potential acylation reactions of this compound.

Condensation Reactions, including Schiff Base Formation

The primary amine functionality of this compound allows it to undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a reversible reaction and is often catalyzed by either acid or base. The stability of the resulting imine is influenced by the nature of the substituents on both the amine and the carbonyl compound. Aromatic aldehydes are particularly effective reactants for forming stable Schiff bases with primary amines. unsri.ac.id The formation of the C=N double bond is a key characteristic of this reaction.

Carbonyl CompoundProduct (Schiff Base)
Benzaldehyde (B42025)N-[(E)-phenylmethylidene]-[4-(3-methylphenyl)phenyl]methanamine
4-MethoxybenzaldehydeN-[(E)-(4-methoxyphenyl)methylidene]-[4-(3-methylphenyl)phenyl]methanamine

This table provides examples of Schiff bases that could be formed from this compound.

Nucleophilic Substitution Reactions at the Benzyl Position

While the primary amine is the most reactive site, the benzylic carbon of this compound can also participate in nucleophilic substitution reactions, although this typically requires modification of the amine to a better leaving group. The benzylic position is activated towards both S(_N)1 and S(_N)2 reactions due to the ability of the adjacent phenyl ring to stabilize either a carbocation intermediate (S(_N)1) or the transition state (S(_N)2) through resonance.

The likelihood of an S(_N)1 versus an S(_N)2 mechanism depends on several factors, including the nature of the leaving group, the nucleophile, the solvent, and the steric hindrance around the benzylic carbon. For a primary benzylic substrate, the S(_N)2 pathway is generally favored due to lower steric hindrance. However, under conditions that favor carbocation formation (e.g., a good leaving group and a polar protic solvent), an S(_N)1 mechanism can also occur.

Advanced Reaction Mechanisms and Kinetics

Beyond these fundamental transformations, the reactivity of this compound can be explored through more detailed mechanistic and kinetic studies, particularly in reactions where it acts as a nucleophile.

Investigations into Aminolysis Reaction Pathways

Aminolysis is a chemical reaction in which an amine reacts with another molecule, causing it to break apart. In the context of this compound, its role as a nucleophile in aminolysis reactions, particularly of esters and other acyl compounds, is of significant interest. Kinetic studies of such reactions provide valuable insights into the reaction mechanism.

Studies on the aminolysis of various substrates with benzylamines have shown that the reaction can proceed through different pathways, including concerted and stepwise mechanisms. nih.gov In a concerted mechanism, the bond formation with the amine and the bond cleavage of the leaving group occur in a single step. In a stepwise mechanism, a tetrahedral intermediate is formed, and its breakdown to products can be the rate-determining step.

Kinetic data, such as reaction rates, activation parameters, and the effect of substituents on both the amine and the substrate, are crucial for elucidating these pathways. For instance, Brønsted-type plots, which correlate the reaction rate with the basicity of the amine, can help determine the degree of bond formation in the transition state. Kinetic isotope effects, using deuterated amines, can also provide evidence for the involvement of proton transfer in the rate-determining step. nih.gov

Substrate TypePotential MechanismKey Investigative Tools
Activated EstersStepwise (Tetrahedral Intermediate)Brønsted-type plots, Hammett plots
Aryl ThiocarbamatesConcertedKinetic Isotope Effects, Substituent Effects

This table outlines potential aminolysis reaction pathways and the methods used to study them, based on research on similar benzylamines.

Oxidation and Reduction Pathways of Analogous Structures

The oxidation and reduction of molecules analogous to this compound, such as diphenylmethane (B89790) and other substituted amines, have been investigated. Diphenylmethane, which forms the core structure, is relatively stable but can undergo oxidation. chemicalbook.com Strong oxidizing agents can convert diphenylmethane to benzophenone. firsthope.co.in

The amine functional group in this compound is also susceptible to oxidation. The electrochemical oxidation of benzylamine (B48309), a simpler structural analog, in the presence of a catalyst like tris(4-bromophenyl)amine, leads to the formation of an iminium product. mdpi.com Similarly, enzymatic systems, such as the microsomal cytochrome P-450 monooxygenase, are known to catalyze the dealkylation of secondary and tertiary amines through an oxidation pathway. mdpi.com

Studies on the oxidation of various 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) analogs by monoamine oxidase (MAO-A and MAO-B) have provided insights into the structural requirements for the oxidation of such compounds. nih.gov For instance, a 1-amino analog of MPTP was found to be a substrate for both MAO-A and MAO-B, leading to the formation of the corresponding 1-amino-4-phenylpyridinium ion. nih.gov These findings suggest that the phenylmethanamine moiety could be a substrate for similar enzymatic oxidation processes.

The oxidation of other analogous structures, such as 3-phenyl-2-propene compounds, commonly yields products like benzaldehyde and benzoic acid, resulting from the oxidation of the carbon-carbon double bond. rsc.org While this compound lacks this double bond, this research highlights the susceptibility of phenyl-containing structures to oxidation.

Table 2: Oxidation Products of Analogous Structures

Starting MaterialOxidizing Agent/SystemKey Product(s)
DiphenylmethaneStrong oxidizing agentBenzophenone firsthope.co.in
BenzylamineElectrochemical oxidation with catalystIminium product mdpi.com
1-Amino analog of MPTPMonoamine oxidase (MAO-A and MAO-B)1-Amino-4-phenylpyridinium ion nih.gov
3-Phenyl-2-propene compoundsThermal oxidationBenzaldehyde, Benzoic acid, Epoxide rsc.org

Bioorthogonal Reactivity Studies of Substituted Phenylmethanamines

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This field has revolutionized the study of biomolecules in their native environments. reading.ac.uk Key to this approach is the use of abiotic functional groups that react selectively with one another. nih.gov

While there are no specific bioorthogonal studies centered on this compound found in the literature, substituted phenylmethanamines represent a class of compounds that could be readily adapted for such applications. The primary amine group provides a convenient handle for the attachment of a bioorthogonal reporter group, such as an azide (B81097) or a strained alkyne.

Common bioorthogonal reactions include:

Staudinger Ligation: A reaction between an azide and a triarylphosphine. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between a cyclooctyne (B158145) and an azide. nih.gov

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: A rapid reaction between a tetrazine and a strained alkene, such as trans-cyclooctene. reading.ac.uknih.gov

A substituted phenylmethanamine could be functionalized with one of these bioorthogonal handles. For example, the amine could be acylated with a molecule containing an azide or a cyclooctyne. This modified phenylmethanamine could then be introduced into a biological system to react specifically with a complementary probe for applications in imaging, drug delivery, or target identification. researchgate.net

The development of new bioorthogonal reactions is an active area of research, continually expanding the toolbox available to chemical biologists. nih.gov The versatility of the phenylmethanamine scaffold makes it a promising candidate for the design of new bioorthogonal probes and building blocks.

Table 3: Common Bioorthogonal Reactions

ReactionReacting GroupsKey Features
Staudinger LigationAzide + TriarylphosphineFirst widely used bioorthogonal reaction; forms an amide bond. wikipedia.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne"Copper-free" click chemistry; good kinetics in biological systems. nih.govnih.gov
Inverse Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene/AlkyneExtremely fast reaction rates; produces nitrogen gas as a byproduct. reading.ac.uknih.gov
Oxime/Hydrazone LigationAldehyde/Ketone + Hydroxylamine/HydrazineForms stable oxime or hydrazone linkages. wikipedia.org

Advanced Characterization Techniques in Chemical Research

Advanced Spectroscopic Analysis of [4-(3-Methylphenyl)phenyl]methanamine

The molecular structure of this compound, a biphenyl (B1667301) derivative, can be comprehensively elucidated using a suite of advanced spectroscopic techniques. These methods provide detailed information on the compound's atomic connectivity, functional groups, and electronic properties. While complete experimental spectra for this specific compound are not widely published, its characteristic spectroscopic features can be predicted based on the analysis of its constituent parts—a 3-methylbiphenyl (B165614) core and a 4-(aminomethyl) substituent—and comparison with closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methyl protons. The aromatic region would be complex due to the presence of two substituted phenyl rings.

Aromatic Protons (Ar-H): The eight aromatic protons would appear in the typical downfield region of approximately 7.0–7.6 ppm. The protons on the phenyl ring bearing the aminomethyl group are expected to show an AA'BB' system, appearing as two distinct doublets. The protons on the 3-methylphenyl ring would exhibit a more complex splitting pattern due to their meta and ortho relationships.

Methylene Protons (-CH₂-N): The two protons of the aminomethyl group are chemically equivalent and would likely appear as a singlet around 3.7-4.0 ppm.

Amine Protons (-NH₂): The two amine protons typically produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration. This signal is often found between 1.5 and 3.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would appear as a sharp singlet in the upfield region, predicted to be around 2.4 ppm, similar to the methyl signal in 3-methyl-1,1'-biphenyl. rsc.org

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (Ar-H)~ 7.0 - 7.6Multiplet
Methylene (-CH₂)~ 3.7 - 4.0Singlet
Methyl (-CH₃)~ 2.4Singlet
Amine (-NH₂)~ 1.5 - 3.5Broad Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, 14 distinct signals would be expected, corresponding to the 14 carbon atoms in unique chemical environments.

Aromatic Carbons: The twelve aromatic carbons would generate signals in the range of 124–142 ppm. The quaternary carbons (C-1, C-1', C-3', C-4) where the rings and substituents are attached will appear in the more downfield portion of this range. For instance, the carbon bearing the methyl group in 3-methyl-1,1'-biphenyl appears at 138.4 ppm, and the carbons at the biphenyl linkage appear around 141.3 ppm. rsc.org

Methylene Carbon (-CH₂-N): The carbon of the aminomethyl group is expected to have a chemical shift in the range of 45-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would be found in the upfield region, typically around 21.5 ppm. rsc.org

Predicted ¹³C NMR Data

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic Quaternary (C)~ 138 - 142
Aromatic (CH)~ 124 - 130
Methylene (-CH₂)~ 45 - 50
Methyl (-CH₃)~ 21.5

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by vibrations corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic rings and alkyl groups, and C=C bonds of the aromatic rings.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300–3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

C-H Stretching (Aromatic): Absorption bands for aromatic C-H stretching are generally found just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretching vibrations of the methyl and methylene groups are expected to appear just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group usually appears as a broad band between 1590 and 1650 cm⁻¹. researchgate.net

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1450–1600 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations appear in the 690–900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

Predicted FTIR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500
Primary AmineN-H Bend1590 - 1650
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1450 - 1600

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

For this compound (C₁₄H₁₅N), the molecular weight is approximately 197.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 197. A key fragmentation pathway would be the benzylic cleavage, resulting in the loss of the amino group (•NH₂) to form a stable biphenylmethyl cation at m/z = 181. Another significant fragmentation would be the loss of a hydrogen atom to give the [M-1]⁺ peak at m/z = 196, corresponding to the stable iminium cation. Further fragmentation of the biphenyl core could also be observed.

Predicted Mass Spectrometry Data

m/z ValueIonDescription
197[C₁₄H₁₅N]⁺Molecular Ion (M⁺)
196[C₁₄H₁₄N]⁺[M-H]⁺
181[C₁₄H₁₃]⁺[M-NH₂]⁺ (Benzylic cleavage)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the biphenyl aromatic system.

The parent biphenyl molecule exhibits a strong absorption band around 250 nm. In substituted biphenyls, the position and intensity of this band can be influenced by the nature and position of the substituents. The presence of the methyl and aminomethyl groups, which are auxochromes, is expected to cause a slight red shift (bathochromic shift) of the absorption maximum to longer wavelengths compared to unsubstituted biphenyl. A study of a structurally similar compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, showed a maximum absorption (λₘₐₓ) at 260 nm. mdpi.com Similarly, 3-methylbiphenyl shows absorption in the UV region. spectrabase.com Therefore, this compound would likely exhibit a primary absorption band in the 250–270 nm range.

Predicted UV-Vis Absorption Data

Transition TypePredicted λₘₐₓ (nm)Solvent
π→π*~ 250 - 270Typically Ethanol (B145695) or Hexane

Photoluminescence Spectroscopy

Photoluminescence spectroscopy examines the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is characteristic of molecules with extended π-conjugated systems. Biphenyl and its derivatives are known to be fluorescent.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

In its ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-silent and would not produce a signal in an ESR spectrometer. However, ESR spectroscopy could be a valuable tool for studying radical cations or anions of this compound, which could be generated chemically, electrochemically, or through irradiation. The analysis of the resulting ESR spectrum, specifically the g-factor and hyperfine coupling constants, would provide detailed information about the distribution of the unpaired electron's spin density across the biphenyl framework.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry, along with precise measurements of bond lengths and angles.

For this compound, a single-crystal X-ray diffraction analysis would begin with the growth of a high-quality crystal. This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the atomic positions can be resolved.

The analysis would reveal the precise dihedral angle between the two phenyl rings of the biphenyl core, a critical conformational feature influenced by steric hindrance from the 3-methyl group and crystal packing forces. Furthermore, the technique would confirm the geometry around the aminomethyl group and detail any intermolecular interactions, such as hydrogen bonds involving the -NH2 group, that stabilize the crystal lattice. scielo.org.zanih.gov While specific crystallographic data for this compound is not publicly available, a hypothetical dataset illustrates the expected parameters for a molecule of this nature.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₅N
Formula Weight 197.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.125
b (Å) 5.987
c (Å) 18.453
β (°) 98.75
V (ų) 1102.4
Z 4

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are indispensable for separating components of a mixture, making them vital for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. By passing a solution of the analyte through a column packed with a stationary phase, components are separated based on their differential interactions with the stationary and mobile phases.

To assess the purity of a this compound sample, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector set to a wavelength where the aromatic rings of the compound exhibit strong absorbance.

The resulting chromatogram would show a major peak corresponding to this compound and potentially smaller peaks representing impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. A purity level exceeding 98% is often required for research-grade compounds. ptfarm.pl

Table 2: Illustrative HPLC Purity Analysis Data

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 5.82 min

Chiral HPLC is a specialized form of HPLC used to separate enantiomers—non-superimposable mirror-image isomers of a chiral molecule. This is crucial in fields like pharmaceutical development, where enantiomers can have vastly different biological activities.

The target molecule, this compound, possesses a methylene bridge (-CH₂-) in its methanamine group. The carbon atom is bonded to two hydrogen atoms, meaning it is not a stereocenter. Therefore, the molecule is achiral and does not exist as enantiomers.

However, if a related chiral analog, such as 1-[4-(3-methylphenyl)phenyl]ethanamine, were synthesized, chiral HPLC would be essential for its stereochemical assessment. For such a compound, separation would be achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) phenylcarbamates. mdpi.comyakhak.orgnih.gov The differential interaction between the enantiomers and the chiral environment of the column allows for their separation into two distinct peaks. The enantiomeric excess (% ee) can then be calculated from the relative areas of these peaks, providing a measure of the enantiomeric purity.

Table 3: Hypothetical Chiral HPLC Data for a Chiral Analog

Parameter Value
Compound (±)-1-[4-(3-methylphenyl)phenyl]ethanamine
Chiral Column Polysaccharide-based (e.g., Chiralcel® OD-H)
Mobile Phase Hexane:Isopropanol (B130326) (90:10)
Retention Time (Enantiomer 1) 12.3 min
Retention Time (Enantiomer 2) 14.5 min

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This analysis provides an empirical formula for the compound, which can be compared against the theoretical composition calculated from its proposed molecular formula. Agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

For this compound (C₁₄H₁₅N), the theoretical elemental composition is first calculated. A small, pure sample of the compound is then subjected to high-temperature combustion, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are quantified, and the elemental percentages are determined. The experimental results are expected to be within ±0.4% of the theoretical values to confirm the proposed formula. orientjchem.orgresearchgate.net

Table 4: Elemental Microanalysis Data for C₁₄H₁₅N

Element Theoretical % Experimental %
Carbon (C) 85.24 85.15
Hydrogen (H) 7.66 7.71

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure heat flow associated with thermal transitions in a material. A small sample of the compound is heated alongside an inert reference at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured.

A DSC thermogram for this compound would reveal important thermal events. An endothermic peak would indicate the melting point (Tₘ) of the compound, which is a key physical constant and an indicator of purity. nih.gov The area under this peak can be integrated to determine the enthalpy of fusion (ΔHfus), providing insight into the energetics of the crystal lattice. The absence of other significant thermal events before decomposition would suggest the compound is stable and does not undergo phase transitions in the tested temperature range. researchgate.net

Table 5: Representative DSC Data for a Crystalline Solid

Parameter Value
Sample Size 2-5 mg
Heating Rate 10 °C/min
Atmosphere Nitrogen
Onset of Melting 75.2 °C
Melting Peak (Tₘ) 78.5 °C

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Isopropanol

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and other critical properties. For [4-(3-Methylphenyl)phenyl]methanamine, DFT serves as the foundation for a comprehensive analysis of its conformational landscape, electronic spectra, and chemical reactivity. nih.gov

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry—must be determined. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, this process involves conformational analysis.

The key sources of conformational flexibility in this molecule are the rotation around the C-C single bond connecting the two phenyl rings and the rotation of the methanamine group (-CH₂NH₂) relative to its attached phenyl ring. A potential energy scan (PES) can be performed by systematically varying the dihedral angles of these rotatable bonds to identify the global minimum energy conformer and other low-energy isomers. The results of such an analysis would reveal the preferred spatial orientation of the methylphenyl and aminomethylphenyl moieties, which is crucial for understanding its interactions and properties. For similar biphenyl (B1667301) systems, the dihedral angle between the rings is a critical parameter determining the extent of electronic conjugation. nih.gov

Table 1: Predicted Parameters from Molecular Geometry Optimization of this compound
Structural ParameterDescriptionTypical Calculated Value
Phenyl-Phenyl Dihedral AngleThe angle between the two aromatic rings, influencing conjugation.Calculated Value (°)
C-N Bond LengthThe length of the bond between the benzylic carbon and the nitrogen atom.Calculated Value (Å)
C-C (Inter-ring) Bond LengthThe length of the single bond connecting the two phenyl rings.Calculated Value (Å)

Time-Dependent Density Functional Theory (TD-DFT) and Time-Dependent Hartree-Fock (TD-HF) are standard methods for calculating the electronic excited states of molecules. researchgate.net These calculations allow for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT calculation would yield the primary absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the transitions (e.g., π→π* or n→π*). The analysis would likely reveal strong absorptions characteristic of the biphenyl chromophore, with transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The positions of the methyl and methanamine groups would influence the energies of these transitions. Such studies on related aromatic systems have shown that TD-DFT can provide results in good agreement with experimental spectra. nih.gov

Table 2: Representative Data from a TD-DFT Calculation for this compound
TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁Predicted ValuePredicted Valuee.g., HOMO → LUMO
S₀ → S₂Predicted ValuePredicted Valuee.g., HOMO-1 → LUMO
S₀ → S₃Predicted ValuePredicted Valuee.g., HOMO → LUMO+1

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

For this compound, the MEP map would highlight regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are targets for nucleophiles. The most negative potential would be expected around the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as the primary site for protonation or interaction with Lewis acids. The aromatic rings would exhibit a more complex potential landscape, influenced by the electron-donating methanamine and weakly donating methyl groups.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonding that aligns with Lewis structures. nih.gov This method provides quantitative insight into charge distribution (natural atomic charges) and the stabilizing effects of orbital interactions, such as hyperconjugation.

Table 3: Key Interactions from NBO Analysis of this compound
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(N)σ(C-H)Calculated ValueLone Pair → Antibonding Sigma
π(C=C)Ring 1π(C=C)Ring 2Calculated ValuePi → Antibonding Pi (Inter-ring conjugation)
σ(C-H)Methylπ*(C=C)Ring 2Calculated ValueHyperconjugation

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location are related to the molecule's nucleophilicity. The LUMO acts as an electron acceptor, and its properties relate to electrophilicity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the aminomethylphenyl ring, particularly involving the nitrogen lone pair and the π-system, making this region the most nucleophilic. The LUMO would be distributed across the π-system of the biphenyl core. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and the energy required for electronic excitation.

Table 4: Frontier Molecular Orbital Properties for this compound
ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular OrbitalPredicted Value
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalPredicted Value
HOMO-LUMO Gap (Egap)Energy difference between LUMO and HOMOPredicted Value

Global reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide a quantitative framework for understanding charge transfer processes in chemical reactions. The electrophilicity index (ω = μ²/2η) measures the propensity of a species to accept electrons. An electrophilicity-based charge transfer (ECT) analysis can predict the extent of charge transfer between the molecule and another reactant.

Hartree-Fock (HF) Method in Ground State Calculations

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry approach used to approximate the ground-state wavefunction and energy of a multi-electron system. wikipedia.org It operates on the principle of the mean-field approximation, where each electron is considered to be moving in the average electric field created by all other electrons, thus simplifying the complex many-body problem. wikipedia.org The method uses a single Slater determinant to represent the N-body wavefunction, which satisfies the anti-symmetry requirement for fermions. wikipedia.org

For this compound, an HF calculation, typically performed with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis. The calculation iteratively solves the Roothaan equations until the electronic energy and the spatial distribution of the orbitals are self-consistent. wikipedia.org The primary outputs of this calculation are the optimized molecular geometry (bond lengths and angles), the total electronic energy in the ground state, and the molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO).

While HF theory provides a valuable qualitative picture and a good starting point for more advanced methods, it inherently neglects electron correlation, which can be significant. The HF energy serves as an upper bound to the true ground-state energy. wikipedia.org A comparison of geometries optimized using HF and a method that includes electron correlation, like Density Functional Theory (DFT), for a related compound is shown below.

Table 1. Comparison of Theoretical and Experimental Bond Lengths (Å) and Angles (°) for a Structurally Related Compound, 4-Methyl-N-(3-methylphenyl)benzenesulfonamide. researchgate.net
ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)
S-O11.4251.467
S-N1.6311.674
N-C71.4331.422
O1-S-O2120.0120.9
O1-S-N107.5107.8
S-N-C7124.6127.1

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.orgresearchgate.net It is an extension of ground-state DFT that allows for the investigation of how the electron density responds to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu This makes TD-DFT particularly suitable for predicting electronic absorption and emission spectra. rsc.orgresearchgate.net

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. The calculations also yield oscillator strengths, which relate to the intensity of the absorption peaks, and the nature of the electronic transitions (e.g., π-π* or n-π*). chemrxiv.org These calculations are typically performed on the ground-state optimized geometry. By providing insights into the molecular orbitals involved in each transition, TD-DFT helps in understanding the charge-transfer characteristics of the excited states. chemrxiv.org The accuracy of TD-DFT for low-lying valence excited states is often within 0.1–0.3 eV. q-chem.com

Table 2. Hypothetical TD-DFT Calculated Excited State Properties for this compound in the Gas Phase.
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S14.522740.015HOMO -> LUMO (95%)
S24.882540.890HOMO-1 -> LUMO (88%)
S35.152410.003HOMO -> LUMO+1 (92%)
S45.302340.510HOMO-2 -> LUMO (75%)

Solvation Model Applications (e.g., Polarizable Continuum Model - PCM)

The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules. wikipedia.org This approach makes the computation of solvent effects on molecular energies and properties more feasible. wikipedia.org The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the polarized continuum is calculated self-consistently. nih.gov

Applying the PCM to this compound allows for the prediction of its properties in various solvents. This is crucial for comparing theoretical spectra with experimental results, which are typically measured in solution. The model can be used in conjunction with both ground-state (DFT) and excited-state (TD-DFT) calculations to determine how properties like geometric parameters, dipole moments, and absorption spectra change in different solvent environments. q-chem.compyscf.org For instance, polar solvents are expected to stabilize polar ground or excited states, leading to shifts in spectral bands (solvatochromism).

Table 3. Predicted Solvatochromic Shift in the Main Absorption Band (S2) of this compound using TD-DFT with the PCM.
SolventDielectric Constant (ε)Calculated λmax (nm)Shift from Gas Phase (nm)
Gas Phase1.0254-
Cyclohexane2.02256+2
Chloroform4.81259+5
Ethanol (B145695)24.55263+9
Water78.39265+11

Molecular Dynamics (MD) Simulations for Dynamic Behavior Studies

While quantum mechanical calculations provide insights into static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular flexibility, and intermolecular interactions.

For this compound, an MD simulation would reveal the rotational freedom around the single bond connecting the two phenyl rings and the flexibility of the methanamine side chain. Such simulations can be performed in a vacuum or, more realistically, with explicit solvent molecules (e.g., a box of water molecules) to study solvation dynamics and hydrogen bonding interactions between the amine group and the solvent. The results can provide information on the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers for transition between them. This is particularly important for understanding how the molecule's shape and flexibility influence its interactions with other molecules or its packing in a solid state.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. physchemres.org Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov

The NLO properties of this compound can be calculated using DFT with a suitable functional (e.g., B3LYP, CAM-B3LYP) and a diffuse basis set. A large β value is often associated with molecules that have a significant difference between their ground-state and excited-state dipole moments, which is facilitated by intramolecular charge transfer (ICT). The structure of this compound, with its biphenyl system and an amino group, suggests potential for ICT upon electronic excitation. Theoretical calculations can quantify this potential and compare its NLO response to that of known materials like urea, a standard reference in the field. researchgate.net

Table 4. Calculated NLO Properties for a Structurally Similar Compound, 1,3-Bis(4-methylphenyl)triazene, and Urea for Comparison. researchgate.net
Property1,3-Bis(4-methylphenyl)triazeneUrea (Reference)
Dipole Moment, μ (Debye)1.524.56
Mean Polarizability, α (a.u.)188.9032.74
First Hyperpolarizability, βtot (a.u.)327.9145.50
First Hyperpolarizability, βtot (x 10-30 esu)8.581.19
Note: Calculations performed at the B3LYP/6-311++G(d,p) level of theory. Conversion factor for β: 1 a.u. = 8.6393 × 10-33 esu was used for consistency, though literature values may vary slightly based on conversion factors used. researchgate.net

Applications in Advanced Organic Synthesis

Role as Key Synthetic Intermediates in Multi-Step Syntheses

In the realm of multi-step synthesis, which involves a sequence of chemical reactions to create a target molecule, intermediates with versatile functional groups are highly prized. [4-(3-Methylphenyl)phenyl]methanamine serves as an exemplary synthetic intermediate due to the presence of both an amino group and a biphenyl (B1667301) system. The amino group can be protected to prevent unwanted side reactions while modifications are made to the aromatic rings, and then deprotected for subsequent transformations. This strategy of using protecting groups is fundamental in controlling the outcome of complex syntheses.

The biphenyl moiety itself can be a precursor to more complex structures. For instance, in a related synthesis, a substituted diphenylmethanone was used to construct a 4-(3-methyl-1H-indol-2-yl)phenylmethanone, a molecule with potential biological activity. orientjchem.org This highlights how the core structure, similar to that of this compound, can be elaborated into intricate heterocyclic systems in a multi-step sequence. orientjchem.org The general principle involves the sequential introduction of functional groups and ring systems, where each step builds upon the last to achieve the final complex architecture. libretexts.orgyoutube.comscribd.comyoutube.com

Table 1: Illustrative Multi-Step Synthesis Involving a Biphenyl Core

StepReaction TypeReactant(s)ProductPurpose
1Friedel-Crafts Benzoylationn-propyl benzene (B151609), benzoyl chloride(4-propylphenyl)phenylmethanoneFormation of the core diphenylmethanone structure.
2Allylic Bromination(4-propylphenyl)phenylmethanone, NBSBromo derivativeFunctionalization of the alkyl side chain.
3OxidationBromo derivative, BTBAD1,4-diacyl benzenePreparation for cyclization.
4Fischer Indole Cyclization1,4-diacyl benzene, phenylhydrazine4-(3-methyl-1H-indol-2-yl)phenylmethanoneConstruction of the final heterocyclic product.

This table is a generalized representation based on a known synthesis of a related compound and illustrates the potential synthetic pathways for biphenyl derivatives. orientjchem.org

Scaffold Design and Exploration for Novel Molecular Architectures

Preparation of Functionalized Derivatives for Diverse Chemical Research

The utility of this compound is significantly expanded through the preparation of its functionalized derivatives. The reactivity of both the amino group and the aromatic rings allows for a wide range of chemical modifications.

The primary amine can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method to introduce a wide range of substituents. orgoreview.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, which can alter the steric and electronic properties of the molecule.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

The biphenyl core can be functionalized through electrophilic aromatic substitution reactions, such as:

Nitration: Introduction of a nitro group, which can be further reduced to an amino group, providing another point for modification.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl), which can serve as handles for cross-coupling reactions to build more complex molecules.

Sulfonation: Introduction of a sulfonic acid group, which can alter the solubility and electronic properties of the molecule.

These functionalized derivatives are valuable tools for a wide range of chemical research, including the development of new materials, catalysts, and biologically active compounds. nih.gov

Synthesis of Heterocyclic Compounds Incorporating the Phenylmethanamine Moiety

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and their synthesis is a major focus of organic chemistry. researchgate.netmdpi.comfrontiersin.orgnih.govorkg.org The primary amine of this compound is a key functional group for the construction of such heterocyclic rings. Through condensation reactions with appropriate bifunctional reagents, a variety of heterocyclic systems can be synthesized.

For example, reaction with:

1,4-Diketones can lead to the formation of substituted pyrroles via the Paal-Knorr synthesis.

1,3-Dicarbonyl compounds can yield dihydropyrimidines.

α,β-Unsaturated ketones can be used to form tetrahydropyridines through aza-Michael addition followed by cyclization.

The biphenyl moiety adds rigidity and specific stereochemical properties to the resulting heterocyclic compounds, which can be advantageous in the design of molecules with specific functions. The ability to pre-functionalize the biphenyl core of this compound before the heterocycle formation allows for the synthesis of a diverse range of complex, polycyclic molecules. mdpi.comamanote.comresearchgate.net

Precursors in Specialized Organic Transformations

Beyond its use as a simple building block, this compound and its derivatives can serve as precursors in more specialized organic transformations. The amine group can act as a directing group in reactions such as ortho-lithiation, allowing for the selective functionalization of the aromatic ring at the position adjacent to the aminomethyl group.

Utility in Peptide Synthesis Methodologies

Peptide synthesis is a cornerstone of bioorganic chemistry and drug discovery, involving the stepwise coupling of amino acids to form a peptide chain. wikipedia.org While natural peptides are composed of the 20 proteinogenic amino acids, the incorporation of non-natural amino acids can lead to peptides with enhanced stability, novel biological activities, or specific structural properties.

This compound can be envisioned as the core of a non-natural amino acid. To be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies, it would first need to be converted into a suitable building block. omicsonline.orgyoutube.compeptide.combachem.com This would typically involve:

Protection of the amino group: The primary amine would need to be protected with a group such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) to prevent it from reacting during the coupling of the carboxylic acid group. orgoreview.com

Introduction of a carboxylic acid group: A carboxylic acid functionality would need to be introduced to the molecule to allow for the formation of a peptide bond with the amino group of the next amino acid in the sequence.

Once prepared, this non-natural amino acid derivative could be incorporated into a peptide chain using standard coupling reagents like HATU or HBTU. youtube.compeptide.com The rigid biphenyl side chain would impart a unique conformational constraint on the resulting peptide, which could be used to study peptide folding or to design peptidomimetics with specific secondary structures.

Applications in Materials Science and Engineering

Building Blocks for Polymeric Systems and Polycondensation Reactions

The presence of a primary amine group makes [4-(3-Methylphenyl)phenyl]methanamine a suitable monomer for polycondensation reactions, a key process in the synthesis of various polymeric systems. This process involves the reaction of monomers to form a polymer with the concurrent elimination of a small molecule, such as water. In this context, this compound can act as a diamine equivalent in reactions with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to produce polyimides.

The incorporation of the 3-methylphenyl-phenyl moiety into the polymer backbone is anticipated to influence the final properties of the material. The bulky and rigid biphenyl (B1667301) structure can enhance thermal stability and mechanical strength, while the methyl group can improve solubility in organic solvents by disrupting chain packing.

Potential Polycondensation Reactions:

Polymer TypeCo-monomerResulting PolymerKey Properties
PolyamideAromatic dicarboxylic acidsAromatic polyamideHigh thermal stability, mechanical strength, and chemical resistance. Improved solubility due to the methyl group.
PolyimideAromatic dianhydridesAromatic polyimideExcellent thermal and oxidative stability, good mechanical properties, and low dielectric constants. The asymmetric structure may lead to amorphous polymers with good processability.

Research into novel polyamides and polyimides often focuses on introducing bulky pendent groups to enhance solubility without compromising thermal properties. The adamantyl group, for instance, has been shown to increase the solubility of polyamides in organic solvents. csic.es Similarly, the synthesis of polyimides from diamines containing bulky substituents can lead to polymers with good solubility, high glass-transition temperatures, and excellent thermal stability. researchgate.netrsc.org By analogy, the 3-methylphenyl group in this compound could offer a similar advantage in creating processable high-performance polymers. The direct polycondensation via catalytic dehydrogenation of diols and diamines presents a modern, cleaner alternative to conventional methods for polyamide synthesis. nih.gov

Components in Organic Optoelectronic Device Research

The field of organic optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies heavily on the design and synthesis of novel organic materials with specific electronic properties. Aromatic amines are a critical class of materials used in various layers of an OLED stack to ensure efficient device operation. While direct research on this compound in this context is not extensively documented, its structural motifs are present in many high-performing materials.

Hole-Blocking (HB) Material Investigations

Hole-blocking materials (HBMs) are employed in OLEDs to confine holes within the emissive layer, preventing them from reaching the cathode and thus increasing the probability of radiative recombination. This enhances the device's efficiency. Effective HBMs typically possess a high highest occupied molecular orbital (HOMO) energy level, creating a significant energy barrier for holes. The performance of an OLED can be significantly influenced by the choice of the hole-blocking material, with factors like electron mobility and the hole-blocking barrier playing crucial roles. researchgate.net Derivatives of this compound could be investigated for this purpose, with their HOMO levels being tunable through chemical modification to optimize the hole-blocking capabilities.

Integration into Organic Light-Emitting Diodes (OLEDs)

The introduction of bulky groups, such as the adamantane (B196018) group, into host materials for blue thermally activated delayed fluorescence OLEDs has been shown to enhance thermal stability and device performance. researchgate.net The 3-methylphenyl group in this compound could similarly contribute to the morphological stability of thin films in OLEDs. Furthermore, theoretical studies on triphenylamine (B166846) derivatives with different π-linkers have been used to design new hole transport materials with optimized electronic and optical properties for applications in perovskite solar cells, a field with material requirements that often overlap with those of OLEDs. nih.gov

Research on Nonlinear Optical (NLO) Chromophores and Polymers

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a material is related to its molecular structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.

While there is no specific data on the NLO properties of this compound, its biphenyl core provides a degree of π-conjugation. The methanamine group can act as an electron donor. To enhance its NLO properties, the molecule could be functionalized with a strong electron-acceptor group at the opposite end of the biphenyl system.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of new molecules. nih.govresearchgate.net Such studies can calculate the linear polarizability, as well as the first and second hyperpolarizabilities, which are key parameters for assessing a material's NLO response. Theoretical investigations into other organic compounds have demonstrated how structural modifications can significantly impact their NLO properties. researchgate.netresearchgate.net Similar computational studies could be performed on derivatives of this compound to guide the synthesis of promising NLO materials.

Ligand Design for Functional Metal Complexes

The amine group in this compound makes it a potential ligand for the coordination of metal ions, leading to the formation of functional metal complexes. These complexes can have a wide range of applications, including in catalysis, sensing, and as building blocks for coordination polymers or metal-organic frameworks (MOFs).

The synthesis of metal complexes with organic ligands is a well-established field of research. uodiyala.edu.iqresearchgate.net The coordination of metal ions to ligands can result in complexes with specific geometries and electronic properties. The biphenyl framework of this compound could provide steric bulk, influencing the coordination environment around the metal center and potentially leading to novel catalytic activities or material properties. The "metal complexes as ligands" approach is a synthetic strategy that can be used to create new coordination polymers with interesting structural and physicochemical properties. nih.gov

Precursors for Organic Frameworks and Supramolecular Materials

The molecular architecture of this compound, featuring a rigid biphenyl core and a reactive primary amine group, positions it as a promising candidate for the synthesis of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The biphenyl unit provides a well-defined, robust structural element, while the amine functionality offers a versatile site for covalent bond formation or coordination with metal centers.

In the context of organic frameworks, the amine group can be readily modified or directly utilized in reactions to form the extended, porous networks characteristic of these materials. For instance, fluorinated biphenyls are recognized as valuable scaffolds for the development of MOFs due to their rigidity and chemical stability. rsc.org The design of functional organic frameworks often relies on the strategic selection of organic linkers to control pore size, geometry, and chemical environment within the resulting material. The dimensions and connectivity of a molecule like this compound could, in principle, be exploited to create frameworks with specific topologies and properties.

The field of supramolecular chemistry also presents opportunities for the application of biphenyl derivatives. The biphenyl moiety can participate in non-covalent interactions, such as π-π stacking, which are fundamental to the self-assembly of complex supramolecular structures. Biphenyl-extended pillararenes, for example, are a class of macrocycles that have been explored for their host-guest properties and potential applications in separation and materials science. mdpi.comresearchgate.net Furthermore, biphenyl-tripeptides have been shown to self-assemble into supramolecular nanofiber hydrogels, demonstrating the versatility of the biphenyl unit in directing the formation of ordered nanoscale architectures. researchgate.net The amine group of this compound could also be functionalized to introduce further recognition sites or to modulate the self-assembly process.

Table 1: Examples of Biphenyl Derivatives in Supramolecular Chemistry

Biphenyl Derivative ClassSupramolecular StructureKey InteractionsPotential Applications
Biphenyl-extended pillararenesMacrocyclesHost-guest interactions, π-π stackingSeparation, Sensing
Biphenyl-tripeptidesNanofiber hydrogelsHydrogen bonding, π-π stackingTissue engineering
Fluorinated biphenylsMetal-Organic FrameworksCoordination bondsGas storage, Catalysis

Development of Solar Cells and Photonic Materials

The optoelectronic properties of biphenyl derivatives have led to their investigation in the development of materials for solar cells and photonics. The extended π-conjugation of the biphenyl system allows for efficient charge transport, a critical property for semiconductor materials used in photovoltaic devices.

Several studies have highlighted the potential of biphenyl-based compounds in organic solar cells. For instance, biphenyl enamines have been synthesized and characterized as p-type semiconductors, showing promise for use in organic light-emitting diodes and solar cells. bohrium.comroyalsocietypublishing.orgnih.gov The thermal stability and charge-carrier mobility of these materials are key performance indicators. The introduction of a biphenyl compound as an additive in the photoactive layer of an organic solar cell has also been shown to improve the photoelectric conversion efficiency. google.com

In the realm of perovskite solar cells, derivatives containing diphenylamine (B1679370) units are explored as hole transport materials (HTMs). nih.gov The amine functionality is crucial in these materials for facilitating the transfer of positive charge carriers. The structure of this compound, with its biphenyl core and amine group, suggests it could be a candidate for similar applications, either as a primary component of a charge transport layer or as a building block for more complex HTMs.

The optical properties of biphenyl compounds are also relevant for the design of photonic materials. The refractive index and absorption characteristics of thin films made from biphenyl derivatives can be tuned, which is essential for the fabrication of optical components. wu.ac.th The investigation of the linear and nonlinear optical properties of new biphenyl compounds is an active area of research, with potential applications in areas such as optical switching and signal processing.

Table 2: Properties of Biphenyl-based Enamines for Optoelectronic Applications

CompoundThermal StabilityCarrier Drift Mobility (cm²/Vs)Potential Application
BE1HighNot specifiedOrganic/Hybrid Electronics
BE2HighNot specifiedOrganic/Hybrid Electronics
BE3High2 × 10⁻²Organic Light Emitting Diodes, Solar Cells

Future Research Directions and Perspectives

Advancements in Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. For [4-(3-Methylphenyl)phenyl]methanamine, which possesses a prochiral center at the benzylic carbon, the development of stereoselective synthetic pathways is a paramount objective. Future research will likely focus on catalyst-controlled asymmetric methods to access single enantiomers with high purity.

Promising strategies include the asymmetric reduction of the corresponding imine, 4-(3-methylphenyl)benzonitrile, or a related ketone precursor. This can be achieved using chiral catalysts based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands. Another avenue involves biocatalysis, employing enzymes such as transaminases or imine reductases, which offer high stereoselectivity under mild, environmentally friendly conditions.

Table 1: Comparison of Potential Stereoselective Catalytic Systems

Catalytic Approach Catalyst Type Potential Advantages Key Research Challenges
Asymmetric Hydrogenation Chiral Rh, Ru, or Ir complexes High turnover numbers, well-established methods Catalyst sensitivity, cost of precious metals
Asymmetric Transfer Hydrogenation Noyori-type catalysts Milder reaction conditions, safer hydrogen source Substrate scope limitations
Biocatalysis Imine Reductases (IREDs), Transaminases (TAs) Exceptional stereoselectivity, green reaction conditions Enzyme stability, substrate specificity, product inhibition

| Organocatalysis | Chiral Brønsted acids (e.g., phosphoric acids) | Metal-free, lower toxicity | Higher catalyst loading often required |

Future efforts will aim to develop novel catalysts with improved activity and selectivity specifically tailored for the biphenylmethanamine scaffold. The goal is to create scalable, efficient, and economically viable routes to optically pure this compound, enabling deeper investigation into its stereospecific properties and applications. nih.govnih.gov

Deeper Mechanistic Understanding of Complex Transformations

The synthesis of the this compound core typically relies on powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct the central biphenyl (B1667301) bond. researchgate.net While widely used, the intricate mechanisms of these palladium-catalyzed reactions offer fertile ground for further investigation. researchgate.netwikipedia.org

A deeper mechanistic understanding can lead to significant process improvements, including lower catalyst loadings, milder reaction conditions, and the suppression of side reactions. Future research should employ a combination of kinetic studies, computational modeling (DFT), and advanced spectroscopic techniques to elucidate the catalytic cycle in greater detail. Key areas of focus include the precise roles of the base, solvent, and supporting ligands in facilitating the critical steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.org For instance, the base is known to play multiple roles, including the formation of a more nucleophilic organoboron species and accelerating the reductive elimination step. wikipedia.org Understanding how these factors influence the reaction with sterically hindered or electronically diverse substrates will be crucial for optimizing the synthesis of complex biphenyl structures. gre.ac.uk

Table 2: Key Mechanistic Steps in Suzuki-Miyaura Coupling for Investigation

Mechanistic Step Description Areas for Future Research
Oxidative Addition The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. Influence of ligand structure on the rate and selectivity of addition with different aryl halides.
Transmetalation The organic group is transferred from the organoboron reagent to the Pd(II) complex. Elucidating the exact nature of the active boron species and the role of the base in facilitating ligand transfer. wikipedia.org

| Reductive Elimination | The two coupled organic groups are eliminated from the Pd(II) complex, forming the C-C bond and regenerating the Pd(0) catalyst. | Understanding factors that accelerate this final step to prevent catalyst deactivation and side product formation. |

Integration of Machine Learning and AI in Synthetic Planning and Discovery

The field of chemical synthesis is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). numberanalytics.com These computational tools offer the potential to dramatically accelerate the discovery and optimization of synthetic routes for molecules like this compound. nih.govacs.org

Future research will leverage AI for several key purposes:

Retrosynthetic Analysis: AI-powered platforms can analyze the target molecule and propose multiple viable synthetic pathways, drawing from vast reaction databases. mit.edu This can help chemists identify novel, more efficient, or more sustainable routes that might be overlooked in a manual analysis.

Reaction Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, stoichiometry) to maximize yield and minimize impurities. chemrxiv.org By training on existing experimental data, these models can navigate complex, multi-variable reaction spaces more efficiently than traditional experimental design.

Discovery of Novel Derivatives: AI can be used to design virtual libraries of novel derivatives of this compound with desired properties. By predicting properties such as bioactivity or material characteristics, AI can prioritize which new molecules to synthesize, focusing laboratory efforts on the most promising candidates.

Table 3: Application of AI/ML in the Synthesis Lifecycle

Synthesis Stage AI/ML Application Expected Outcome
Route Design Computer-Aided Synthesis Planning (CASP) Identification of the most efficient, cost-effective, and sustainable synthetic routes. numberanalytics.commit.edu
Condition Screening Predictive Modeling for Reaction Outcomes Rapid optimization of yield and purity, reducing the number of required experiments. chemrxiv.org
Ligand/Catalyst Selection ML-based Ligand Success Prediction Prioritization of catalysts and ligands most likely to be effective for a specific transformation. chemrxiv.org

| New Molecule Design | Generative Models for Molecular Discovery | In silico design of novel derivatives with targeted properties for future synthesis. |

Exploration of Novel Functional Group Derivatizations

The primary amine group in this compound is a versatile chemical handle for creating a wide array of new molecules with potentially unique properties. wikipedia.org Systematic exploration of novel functional group derivatizations is a critical direction for future research, expanding the chemical space accessible from this core structure.

Table 4: Potential Derivatization Reactions for the Amine Moiety

Reaction Type Reagent Class Resulting Functional Group Potential Change in Properties
Acylation Acyl chlorides, Anhydrides Amide Increased stability, altered H-bonding, potential for new biological interactions. iu.edu
Sulfonylation Sulfonyl chlorides Sulfonamide Introduction of a strongly acidic N-H proton, significant change in electronic profile.
Reductive Amination Aldehydes, Ketones Secondary or Tertiary Amine Increased basicity, altered lipophilicity.
Alkylation Alkyl halides Secondary or Tertiary Amine Increased steric bulk and basicity.

| Schiff Base Formation | Aldehydes, Ketones | Imine | Creation of a reversible covalent linkage, useful for dynamic chemical systems. benthamdirect.com |

Future work should focus on creating libraries of these derivatives and screening them for applications in areas such as medicinal chemistry, agrochemicals, and materials science. nih.govrsc.org

Development of Sustainable and Green Synthetic Methodologies

In line with the global push for environmentally responsible chemical manufacturing, a key future perspective is the development of sustainable and green synthetic methodologies for producing this compound. rsc.orgrsc.org The principles of green chemistry provide a framework for improving the environmental footprint of its synthesis. benthamdirect.com

Research in this area will target several aspects of the synthetic process:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. Reductive amination, for example, is often more atom-economical than methods requiring protecting groups.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Utilizing energy-efficient technologies like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Catalyst Improvement: Developing highly active and recyclable catalysts, including heterogeneous catalysts, to minimize catalyst waste and simplify product purification. mdpi.com

Table 5: Comparison of Traditional vs. Green Synthetic Approaches

Process Aspect Traditional Approach Potential Green Alternative
Solvent Toluene, Dichloromethane Water, Ethanol (B145695), 2-MeTHF
Heating Conventional oil bath heating Microwave irradiation, Flow reactor
Catalysis Homogeneous Pd catalysts Heterogeneous/recyclable Pd catalysts, Biocatalysts
Waste Generation Stoichiometric reagents, protecting group steps High atom economy reactions (e.g., hydrogen borrowing), catalytic cycles. rsc.org

| Starting Materials | Petroleum-derived feedstocks | Bio-based or renewable starting materials. rsc.orgrsc.org |

By integrating these green chemistry principles, future syntheses of this compound can become not only more efficient but also more environmentally benign.

Table of Mentioned Compounds

Compound Name
This compound
4-(3-methylphenyl)benzonitrile
Rhodium
Iridium
Ruthenium
Palladium
Toluene
Dichloromethane
Ethanol

Q & A

Q. What are the optimal synthetic routes for preparing [4-(3-Methylphenyl)phenyl]methanamine, and how are intermediates characterized?

Methodological Answer:

  • Synthesis via Schiff Base Intermediates : React 4-chlorobenzylamine with substituted benzaldehydes under reflux in ethanol, followed by catalytic hydrogenation (e.g., using Pd/C) to reduce the imine bond. Yield optimization requires precise stoichiometry (1:1.2 amine:aldehyde) and inert atmospheres .
  • Characterization : Confirm intermediates (e.g., Schiff bases) via 1H^1H-NMR (δ 8.27–8.47 ppm for imine protons) and 13C^{13}C-NMR (δ 160–162 ppm for C=N). Final product purity (>95%) is validated by HPLC with UV detection at 255 nm .

Q. How do structural modifications (e.g., halogenation) influence the compound’s physicochemical properties?

Methodological Answer:

  • Halogenation Effects : Introducing bromine at the para position (e.g., [4-(Bromomethyl)phenyl]methanamine hydrobromide) increases molecular weight by ~80 Da and alters logP (3.70 vs. 2.50 for non-halogenated analogs), impacting solubility. These changes are quantified via LC-MS and partition coefficient assays .

Advanced Research Questions

Q. How can conflicting purity data from different synthesis routes be resolved?

Methodological Answer:

  • Root-Cause Analysis : Compare HPLC chromatograms (e.g., C18 column, acetonitrile/water gradient) to identify byproducts. For example, residual Pd catalyst (from hydrogenation) may cause false purity readings; mitigate via chelation with EDTA or filtration .
  • Reproducibility Protocol : Standardize reaction times (16–24 h) and quenching methods (e.g., ice-cold NaHCO3_3 for acid-sensitive intermediates) .

Q. What strategies improve the compound’s stability in biological assays?

Methodological Answer:

  • Storage Conditions : Store as a crystalline solid at -20°C under argon to prevent oxidation. Lyophilization in PBS (pH 7.4) enhances stability for in vitro assays (>5 years) .
  • Ligand Design : Attach triazole rings (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to enhance binding affinity in biochemical assays. Validate via SPR (surface plasmon resonance) with KD values <100 nM .

Q. How can computational modeling guide the design of derivatives for receptor binding studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict interactions with opioid receptors (e.g., μ-opioid). Prioritize derivatives with methoxy or tert-butyl groups at the 3-methylphenyl moiety for enhanced hydrophobic interactions .
  • MD Refinement : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding pose stability under physiological conditions .

Safety and Compliance

Q. What safety protocols are critical for handling this compound derivatives?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, flame-retardant lab coats, and NIOSH-approved respirators when handling powdered forms. Decontaminate spills with 10% NaOH solution .
  • Waste Disposal : Segregate halogenated derivatives (e.g., brominated analogs) as hazardous waste; incinerate at >1,000°C with alkaline scrubbers to neutralize HBr emissions .

Data Contradiction Analysis

Q. Why do NMR spectra of the same compound vary across studies?

Methodological Answer:

  • Solvent Artifacts : Deuterated chloroform (CDCl3_3) vs. DMSO-d6_6 shifts proton signals (e.g., NH2_2 protons at δ 1.5 ppm in DMSO vs. δ 1.2 ppm in CDCl3_3). Always report solvent and internal standards (e.g., TMS) .
  • Tautomerism : Triazole-containing derivatives may exhibit tautomeric equilibria, causing split peaks. Use variable-temperature NMR (VT-NMR) to confirm .

Biological Application Design

Q. How to optimize ligand-receptor assays for this compound derivatives?

Methodological Answer:

  • Assay Conditions : Use HEK293 cells expressing μ-opioid receptors. Pre-incubate compounds (1–10 μM) in HEPES buffer (pH 7.4) at 37°C. Measure cAMP inhibition via ELISA .
  • Positive Controls : Compare to fentanyl analogs (e.g., despropionyl fentanyl) at EC50_{50} values of 0.1–1 nM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.